4-Ethylphenyl isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

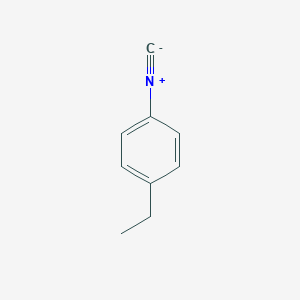

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMGWKJOPIZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395727 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143063-89-2 | |

| Record name | Benzene,1-ethyl-4-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Ethylphenyl Isocyanide from 4-Ethylformanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-ethylphenyl isocyanide from its precursor, 4-ethylformanilide. The synthesis primarily involves the dehydration of the formamide functional group. This document outlines the prevalent methodologies, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery, where isocyanides serve as versatile building blocks.

Core Synthesis Pathway: Dehydration of N-Substituted Formamides

The conversion of N-substituted formamides to isocyanides is a well-established transformation in organic synthesis.[1][2][3] The core principle of this reaction is the removal of a water molecule from the formamide moiety. This dehydration can be accomplished using various reagents, each with its own set of advantages and challenges in terms of yield, safety, and substrate scope.[2][3][4]

The most common and practical method for this dehydration is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine.[1][2][5] Other effective dehydrating agents include phosgene and its derivatives (diphosgene and triphosgene), tosyl chloride, and the Burgess reagent.[2][3][6][7] While phosgene and its surrogates can provide high yields, their extreme toxicity necessitates special handling precautions.[2][7] The Burgess reagent offers a milder and more selective alternative, particularly for sensitive substrates.[6][8][9][10]

Caption: Chemical transformation of 4-ethylformanilide to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields are dependent on the specific reaction conditions and purification methods employed.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |

| 4-Ethylformanilide | C₉H₁₁NO | 149.19 | Solid | Not applicable |

| This compound | C₉H₉N | 131.17 | Liquid | Not available |

Experimental Protocols

This section provides detailed experimental procedures for two common methods for the synthesis of this compound from 4-ethylformanilide.

Method 1: Dehydration using Phosphorus Oxychloride and Triethylamine

This method is widely used due to its efficiency and the ready availability of the reagents.[2][5][11]

Materials:

-

4-Ethylformanilide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-ethylformanilide (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 equivalents) to the solution and stir for 10 minutes.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Caption: Experimental workflow for the POCl₃-mediated synthesis.

Method 2: Dehydration using the Burgess Reagent

The Burgess reagent is a mild and selective dehydrating agent, suitable for substrates with sensitive functional groups.[6][8][9][10]

Materials:

-

4-Ethylformanilide

-

Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)

-

Anhydrous tetrahydrofuran (THF) or benzene

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-ethylformanilide (1.0 equivalent) in anhydrous THF or benzene.

-

Add the Burgess reagent (1.1-1.5 equivalents) to the solution in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The residue can be directly purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system to afford the pure this compound.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Isocyanides are known for their strong, unpleasant odors and are toxic. All manipulations should be performed in a fume hood.

-

Phosgene, diphosgene, and triphosgene are extremely toxic and should only be handled by trained personnel with specialized equipment and safety protocols in place.[2][7]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific research needs, always prioritizing safety in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Diphosgene - Wikipedia [en.wikipedia.org]

- 8. journal.iisc.ac.in [journal.iisc.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent [mdpi.com]

Dehydration of N-(4-ethylphenyl)formamide to 4-ethylphenyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical dehydration of N-(4-ethylphenyl)formamide to its corresponding isocyanide, 4-ethylphenyl isocyanide. This transformation is a crucial step in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. This document outlines common synthetic protocols, quantitative data from related reactions, and a mechanistic pathway for this conversion.

Core Concepts and Reaction Pathway

The synthesis of isocyanides from N-substituted formamides is a well-established chemical transformation that proceeds via dehydration.[1][2] This process involves the removal of a water molecule from the formamide group, facilitated by a dehydrating agent in the presence of a base. Several reagents are effective for this purpose, with phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), and a combination of triphenylphosphine (PPh₃) and iodine being among the most common.[1][2][3] The reaction is typically carried out in an aprotic solvent, and a tertiary amine base, such as triethylamine or pyridine, is used to neutralize the acidic byproducts.[1][2]

The generally accepted mechanism involves the activation of the formamide oxygen by the dehydrating agent, forming an intermediate that is susceptible to elimination. A base then abstracts a proton, leading to the formation of the isocyanide and byproducts.[2][4][5]

Below is a diagram illustrating the logical workflow for the synthesis of this compound, starting from the formylation of 4-ethylaniline.

References

- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: 4-Ethylphenyl Isocyanide (CAS 143063-89-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 4-ethylphenyl isocyanide (also known as 1-ethyl-4-isocyanobenzene). Due to the limited availability of public data for this specific isocyanide, this guide also includes general methodologies for the synthesis and reactions of aryl isocyanides that can be adapted by qualified professionals.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 143063-89-2 | Echemi |

| Molecular Formula | C₉H₉N | Echemi |

| Molecular Weight | 131.17 g/mol | Echemi |

| Synonyms | 1-ethyl-4-isocyanobenzene, Benzene, 1-ethyl-4-isocyano- | Echemi |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, the general and reliable methods for the preparation of aryl isocyanides can be applied. The two most common methods are the dehydration of the corresponding formamide and the carbylamine reaction.

Experimental Protocol: Dehydration of N-(4-ethylphenyl)formamide

This two-step process involves the formylation of 4-ethylaniline followed by dehydration to the isocyanide.

Step 1: Synthesis of N-(4-ethylphenyl)formamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethylaniline with an excess of formic acid.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated N-(4-ethylphenyl)formamide by vacuum filtration, wash thoroughly with water, and dry completely.

Step 2: Dehydration to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dried N-(4-ethylphenyl)formamide in an anhydrous solvent such as dichloromethane or triethylamine.

-

Dehydration: Cool the solution in an ice bath. Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine, via the dropping funnel.

-

Reaction Execution: Allow the reaction to proceed at low temperature, monitoring its completion by TLC or infrared spectroscopy (monitoring the disappearance of the amide carbonyl peak and the appearance of the isocyanide peak around 2150 cm⁻¹).

-

Work-up and Purification: Quench the reaction by the slow addition of ice-cold water or a saturated sodium carbonate solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). After filtration, remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Dehydration Synthesis

Caption: General workflow for the synthesis of this compound via formamide dehydration.

Experimental Protocol: Carbylamine Reaction

The carbylamine reaction (also known as the Hofmann isocyanide synthesis) is a classic method for the synthesis of isocyanides from primary amines.

-

Reaction Setup: In a fume hood, combine 4-ethylaniline, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a suitable solvent like dichloromethane.

-

Reaction Execution: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture with vigorous stirring. The reaction is often exothermic and may require cooling to control the temperature.

-

Work-up: After the reaction is complete (as indicated by TLC), dilute the mixture with water and separate the organic layer.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The resulting crude this compound should be purified, typically by vacuum distillation, exercising caution due to the potential toxicity and strong odor of isocyanides.

Reactivity and Potential Applications

Aryl isocyanides are versatile building blocks in organic synthesis, primarily due to the unique reactivity of the isocyanide functional group. This compound can be expected to participate in similar reactions.

Multicomponent Reactions: Ugi and Passerini Reactions

Isocyanides are well-known for their application in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step.

-

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The use of this compound in an Ugi reaction would introduce the 4-ethylphenylamino-carbonyl moiety into the product.

-

The Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide yields an α-acyloxy carboxamide. This compound would serve as the isocyanide component, forming a carboxamide with the 4-ethylphenyl group attached to the nitrogen.

While specific protocols for this compound in these reactions are not available, general procedures can be adapted. These reactions are typically performed at room temperature or with gentle heating in a suitable solvent like methanol, dichloromethane, or tetrahydrofuran.

Diagram of the Ugi Reaction

Caption: The four components of the Ugi reaction leading to an α-acylamino amide.

Diagram of the Passerini Reaction

Technical Guide: Synthesis and Characterization of 1-Ethyl-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted characterization data for 1-ethyl-4-isocyanobenzene. Due to a scarcity of published experimental data for this specific compound, this document outlines established synthetic protocols and provides expected analytical data based on the known properties of its precursor and analogous chemical structures.

Compound Identification

This section summarizes the basic chemical properties of 1-ethyl-4-isocyanobenzene.

| Property | Value | Source |

| Chemical Name | 1-Ethyl-4-isocyanobenzene | - |

| Molecular Formula | C₉H₉N | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES String | CCC1=CC=C(C=C1)[N+]#[C-] | [1] |

| InChI Key | ADMGWKJOPIZBNE-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathways

The synthesis of 1-ethyl-4-isocyanobenzene can be achieved from its corresponding primary amine, 4-ethylaniline. Two common and effective methods for the synthesis of aryl isocyanides are the Hofmann Carbylamine Reaction and the dehydration of a formamide intermediate.

Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, involves the reaction of a primary amine with chloroform and a strong base, such as potassium hydroxide.[2][3] This reaction is specific to primary amines and is known for producing the characteristic, potent odor of isocyanides.[4][5]

-

In a well-ventilated fume hood, dissolve 4-ethylaniline (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add chloroform (1.2 eq.) to the solution.

-

Slowly add a solution of potassium hydroxide (3.0 eq.) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the starting amine (e.g., by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-ethyl-4-isocyanobenzene.

Dehydration of N-(4-ethylphenyl)formamide

A widely used and often higher-yielding method for isocyanide synthesis is the two-step process involving the formation of a formamide intermediate followed by its dehydration.[6][7]

-

Combine 4-ethylaniline (1.0 eq.) and an excess of formic acid in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and slowly pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-ethylphenyl)formamide.

Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine or pyridine.[7][8][9]

-

In a fume hood, suspend N-(4-ethylphenyl)formamide (1.0 eq.) in dichloromethane or another suitable aprotic solvent in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 eq.) or pyridine as a base.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 1-ethyl-4-isocyanobenzene by column chromatography or vacuum distillation.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of the synthesis and characterization process.

Characterization Data

This section provides the known experimental data for the precursor, 4-ethylaniline, and the predicted data for the final product, 1-ethyl-4-isocyanobenzene.

Precursor: 4-Ethylaniline

Confirming the identity and purity of the starting material is critical. The following tables summarize the available spectroscopic data for 4-ethylaniline.

Table 1: Physical and Chemical Properties of 4-Ethylaniline

| Property | Value |

| CAS Number | 589-16-2 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Clear yellow to red-brown liquid |

| Boiling Point | 216 °C |

| Melting Point | -5 °C |

| Density | 0.975 g/mL at 25 °C |

Table 2: NMR Spectroscopic Data for 4-Ethylaniline (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.9-7.1 | d | ~8.5 | Ar-H (ortho to NH₂) |

| ~6.6-6.7 | d | ~8.5 | Ar-H (meta to NH₂) | |

| ~3.6 | br s | - | NH ₂ | |

| 2.53 | q | 7.6 | Ar-CH ₂-CH₃ | |

| 1.20 | t | 7.6 | Ar-CH₂-CH ₃ | |

| ¹³C NMR | ~144.0 | - | - | C -NH₂ |

| ~134.6 | - | - | C -CH₂CH₃ | |

| ~128.6 | - | - | Ar-C H (meta to NH₂) | |

| ~115.4 | - | - | Ar-C H (ortho to NH₂) | |

| 28.0 | - | - | Ar-C H₂-CH₃ | |

| 16.0 | - | - | Ar-CH₂-C H₃ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR and MS Data for 4-Ethylaniline

| Technique | Key Peaks / Values | Interpretation |

| IR Spectroscopy | ~3430, 3350 cm⁻¹ | N-H stretching (asymmetric and symmetric) |

| ~3020 cm⁻¹ | Aromatic C-H stretching | |

| ~2960, 2870 cm⁻¹ | Aliphatic C-H stretching | |

| ~1620 cm⁻¹ | N-H scissoring | |

| ~1520 cm⁻¹ | Aromatic C=C stretching | |

| Mass Spectrometry (EI) | m/z 121 (M⁺) | Molecular ion |

| m/z 106 | [M-CH₃]⁺ |

Product: 1-Ethyl-4-isocyanobenzene (Predicted Data)

The following data are predicted based on the expected chemical structure and spectroscopic principles for aryl isocyanides.

Table 4: Predicted NMR Spectroscopic Data for 1-Ethyl-4-isocyanobenzene (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.3-7.5 | m | - | Aromatic H |

| 2.68 | q | 7.6 | Ar-CH ₂-CH₃ | |

| 1.25 | t | 7.6 | Ar-CH₂-CH ₃ | |

| ¹³C NMR | ~165-170 | t (low intensity) | ~5 | -N≡C |

| ~140-145 | - | - | C -CH₂CH₃ | |

| ~129-131 | - | - | Aromatic C H | |

| ~125-127 | - | - | Aromatic C H | |

| ~120-125 | - | - | C -N≡C | |

| 28.5 | - | - | Ar-C H₂-CH₃ | |

| 15.5 | - | - | Ar-CH₂-C H₃ |

Note: The isocyanide carbon (N≡C) often appears as a low-intensity triplet in ¹³C NMR due to coupling with the ¹⁴N nucleus.[10]

Table 5: Predicted IR and MS Data for 1-Ethyl-4-isocyanobenzene

| Technique | Predicted Key Peaks / Values | Interpretation |

| IR Spectroscopy | ~2130 cm⁻¹ (strong, sharp) | -N≡C stretching (characteristic) |

| ~3050 cm⁻¹ | Aromatic C-H stretching | |

| ~2970, 2880 cm⁻¹ | Aliphatic C-H stretching | |

| ~1600, 1500 cm⁻¹ | Aromatic C=C stretching | |

| Mass Spectrometry (EI) | m/z 131 (M⁺) | Molecular ion |

| m/z 116 | [M-CH₃]⁺ | |

| m/z 104 | [M-C₂H₅]⁺ or [M-HCN]⁺ | |

| m/z 77 | [C₆H₅]⁺ |

The most prominent and diagnostic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band for the N≡C stretch, typically appearing in the 2110-2165 cm⁻¹ region.[10] Its presence would be a strong indicator of successful synthesis.

References

- 1. byjus.com [byjus.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines [vedantu.com]

- 4. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]

- 5. Carbylamine Reaction Mechanism [unacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 10. Isocyanide - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 4-Ethylphenyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-ethylphenyl isocyanide. Due to a notable scarcity of directly published spectra for this specific compound in readily accessible databases, this document focuses on the theoretical and expected spectral characteristics based on the known properties of the functional groups present. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (Ethyl) | ~1.2 | Triplet | ~7.5 | 3H |

| -CH₂- (Ethyl) | ~2.6 | Quartet | ~7.5 | 2H |

| Aromatic (ortho to -CH₂CH₃) | ~7.2 | Doublet | ~8.0 | 2H |

| Aromatic (ortho to -NC) | ~7.4 | Doublet | ~8.0 | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -C H₃ (Ethyl) | ~15 |

| -C H₂- (Ethyl) | ~28 |

| Aromatic (-C -CH₂CH₃) | ~145 |

| Aromatic (-C H- ortho to -CH₂CH₃) | ~128 |

| Aromatic (-C H- ortho to -NC) | ~126 |

| Aromatic (-C -NC) | ~125 |

| -N≡C | ~160-170 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Isocyanide (-N≡C) Stretch | 2150 - 2110 | Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1610 - 1580, 1500 - 1450 | Medium to Strong |

| C-H Bend (Aromatic, para-disubstituted) | 850 - 800 | Strong |

Experimental Protocols

The following are detailed methodologies for conducting NMR and IR spectroscopy on a liquid sample such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

Gently invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

Acquire the spectrum, typically using a single pulse experiment.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Spectrum Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Set appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the isocyanide group.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR (Attenuated Total Reflectance) accessory

-

Pipette

-

Acetone or other suitable volatile solvent for cleaning

Procedure (Neat Liquid Film Method):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a tissue lightly moistened with acetone.

-

Place one to two drops of the liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Compare the positions and intensities of these bands to correlation charts to confirm the presence of the expected functional groups.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-ethylphenyl isocyanide. The data herein is compiled and extrapolated from spectral data of analogous compounds and established principles of nuclear magnetic resonance spectroscopy. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The spectrum is expected to exhibit signals corresponding to the ethyl group protons and the aromatic protons of the phenyl ring.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (a) | ~1.25 | Triplet (t) | ~7.6 | 3H |

| -CH₂- (b) | ~2.68 | Quartet (q) | ~7.6 | 2H |

| Ar-H (ortho to -Et) (c) | ~7.20 | Doublet (d) | ~8.2 | 2H |

| Ar-H (ortho to -NC) (d) | ~7.35 | Doublet (d) | ~8.2 | 2H |

Note: Predicted chemical shifts are based on data from analogous compounds, such as 4-ethylphenyl isocyanate, and adjusted for the electronic effects of the isocyanide group. The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of aryl isocyanides is the dehydration of the corresponding formamide. The following protocol outlines the synthesis of this compound from 4-ethylaniline.

Materials:

-

4-Ethylaniline

-

Ethyl formate

-

Triethylamine

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Formation of N-(4-ethylphenyl)formamide: In a round-bottom flask, 4-ethylaniline is reacted with an excess of ethyl formate. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to yield N-(4-ethylphenyl)formamide.

-

Dehydration to this compound: The crude N-(4-ethylphenyl)formamide is dissolved in dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer, and the solution is cooled in an ice bath. Triethylamine is added to the solution. Phosphorus oxychloride is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for a few hours.

-

Work-up and Purification: The reaction mixture is carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectral Interpretation and Rationale

The predicted ¹H NMR spectrum of this compound can be understood by analyzing the electronic environment of each proton.

-

Ethyl Group: The ethyl group gives rise to a characteristic triplet-quartet pattern. The methyl protons (-CH₃), labeled (a), are coupled to the two adjacent methylene protons, resulting in a triplet. The methylene protons (-CH₂-), labeled (b), are coupled to the three adjacent methyl protons, leading to a quartet. The chemical shifts are in the typical aliphatic region, with the methylene protons being slightly downfield due to their proximity to the aromatic ring.

-

Aromatic Protons: The 1,4-disubstituted phenyl ring is expected to show a pattern resembling two doublets, often referred to as an AA'BB' system. The protons ortho to the electron-donating ethyl group (c) are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing isocyanide group (d). The isocyanide group (-N≡C⁻) is known to be electron-withdrawing through an inductive effect and also exhibits some π-accepting character, which deshields the ortho protons.

Logical Relationship of Proton Signals

The following diagram illustrates the logical relationship between the different proton signals in the ¹H NMR spectrum of this compound, based on their structural proximity and spin-spin coupling.

In-Depth Technical Guide: 13C NMR Chemical Shift of the Isocyanide Carbon in 4-Ethylphenyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Core Concept: The Isocyanide Carbon Chemical Shift

The 13C NMR chemical shift of the isocyanide carbon (-N≡C) is a sensitive probe of the electronic environment of the functional group. Its position in the spectrum is influenced by factors such as the nature of the substituent on the aromatic ring, solvent effects, and conjugation. Understanding these influences is crucial for structural elucidation and for monitoring interactions in complex systems, such as drug-target binding.

Data Presentation: Estimated Chemical Shift and Comparative Data

While a precise, experimentally verified 13C NMR chemical shift for the isocyanide carbon of 4-ethylphenyl isocyanide is not available in the cited literature, an estimated range can be inferred from general data for aromatic isocyanides. The isocyanide carbon typically resonates in the region of 155-170 ppm. For comparison, data for related functional groups are presented below.

| Functional Group | Typical 13C NMR Chemical Shift Range (ppm) | Reference |

| Aryl Isocyanide (-N≡C) | 155 - 170 | [1] |

| Aryl Isocyanate (-N=C=O) | 120 - 140 | [1] |

| Aryl Nitrile (-C≡N) | 110 - 125 | [1] |

| Aromatic Carbons | 100 - 150 | [2] |

Note: The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm. The actual chemical shift for this compound may vary depending on the solvent and other experimental conditions.

Factors Influencing the Isocyanide Carbon Chemical Shift

The electronic environment surrounding the isocyanide carbon atom dictates its 13C NMR chemical shift. The primary factors include:

-

Hybridization: The sp-hybridized isocyanide carbon is significantly deshielded, causing it to appear downfield in the 13C NMR spectrum.

-

Inductive and Mesomeric Effects: The ethyl group at the para position of the phenyl ring is an electron-donating group. This increases the electron density at the isocyanide carbon, which would typically lead to a slight upfield shift (to a lower ppm value) compared to unsubstituted phenyl isocyanide.

-

Solvent Effects: The polarity of the solvent can influence the chemical shift of the isocyanide carbon. Hydrogen bonding with the solvent can particularly affect the electron distribution and thus the resonance frequency.[3]

-

Anisotropy: The π-electron system of the aromatic ring creates a magnetic field that can either shield or deshield the isocyanide carbon depending on its orientation relative to the applied magnetic field.

Experimental Protocols

A general protocol for acquiring a 13C NMR spectrum of a compound like this compound is outlined below. This protocol is based on standard NMR spectroscopic techniques.[4][5]

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift.[3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This is a crucial step to obtain sharp resonance signals.

-

Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

-

Use a standard single-pulse experiment with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Set the spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).[2]

-

The number of scans (NS) will depend on the concentration of the sample. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Set an appropriate relaxation delay (D1) to allow for full relaxation of the carbon nuclei between pulses.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The 13C NMR chemical shift of the isocyanide carbon in this compound is a valuable parameter for structural characterization and for probing the molecular environment. While a specific experimental value is not documented in the readily available literature, this guide provides a robust framework for its estimation and experimental determination. The provided protocols and diagrams serve as a practical resource for researchers in the field, enabling them to effectively utilize 13C NMR spectroscopy in their scientific endeavors. Further experimental work is recommended to establish a definitive chemical shift value for this compound.

References

The Isocyanide Stretch: A Technical Guide to the Infrared Spectroscopy of 4-Ethylphenyl Isocyanide

For Immediate Release

This technical guide provides an in-depth analysis of the infrared (IR) stretching frequency of the isocyanide functional group (–N≡C) in 4-ethylphenyl isocyanide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental protocols to facilitate a comprehensive understanding of the vibrational characteristics of this compound and related aryl isocyanides.

Introduction

Aryl isocyanides are a class of organic compounds characterized by the presence of an isocyanide group attached to an aromatic ring. The stretching vibration of the carbon-nitrogen triple bond (ν(N≡C)) in these molecules gives rise to a strong and distinct absorption band in the infrared spectrum, typically in the range of 2100-2150 cm⁻¹. The precise frequency of this vibration is sensitive to the electronic environment of the isocyanide group, making IR spectroscopy a valuable tool for characterizing these compounds and probing their electronic structure. This guide focuses on this compound, a representative para-substituted aryl isocyanide, and provides a framework for its spectroscopic analysis.

Quantitative Data on Isocyanide Stretching Frequencies

The ethyl group is a weakly electron-donating group, with a Hammett constant (σp) of approximately -0.15. Based on the trend observed for other para-substituted aryl isocyanides, the ν(N≡C) of this compound is estimated to be approximately 2125 cm⁻¹ .

The following table summarizes the experimentally determined ν(N≡C) stretching frequencies for a series of para-substituted phenyl isocyanides, which provides the basis for this estimation.

| Substituent (p-X-C₆H₄N≡C) | Hammett Constant (σp) | ν(N≡C) (cm⁻¹) |

| -NO₂ | 0.78 | 2119 |

| -CN | 0.66 | 2123 |

| -Cl | 0.23 | 2128 |

| -H | 0.00 | 2130 |

| -CH₃ | -0.17 | 2124 |

| -OCH₃ | -0.27 | 2122 |

| -CH₂CH₃ (Estimated) | -0.15 | ~2125 |

Experimental Protocols for Infrared Spectroscopy

The acquisition of an infrared spectrum for a liquid sample like this compound can be performed using several standard techniques. The two most common methods are Attenuated Total Reflectance (ATR) and the traditional transmission method using salt plates.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.[1][2]

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

The ATR crystal can be made of various materials, with diamond and zinc selenide being common choices.[2]

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal, ensuring the crystal is completely covered.[1]

-

Sample Spectrum: Acquire the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive tissue to remove all traces of the sample.

Transmission FTIR Spectroscopy (Neat Liquid)

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[3]

Materials:

-

FTIR spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Sample of this compound

-

Solvent for cleaning (e.g., dry acetone or isopropanol)

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit.

-

Sample Application: Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.[3]

-

Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Spectrum Acquisition: Mount the "sandwich" assembly in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

-

Cleaning: After the measurement, disassemble the plates and clean them immediately with a dry solvent to prevent damage to the salt crystals. Store the plates in a desiccator.

Diagrams

Caption: A flowchart illustrating the general experimental workflow for acquiring an FTIR spectrum.

Caption: A diagram illustrating the relationship between the electronic properties of a para-substituent and the isocyanide stretching frequency.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-4-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-ethyl-4-isocyanobenzene. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties applicable to solid organic compounds.

Core Physical Properties

Quantitative data for 1-ethyl-4-isocyanobenzene is sparse. The available information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| SMILES String | CCC(C=C1)=CC=C1[N+]#[C-] | |

| InChI Key | ADMGWKJOPIZBNE-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the primary physical properties of solid organic compounds like 1-ethyl-4-isocyanobenzene.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology: Capillary Tube Method [1][2]

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 cm.[1][2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a digital melting point apparatus).[3][4]

-

Heating: The heating bath is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[2]

-

Refinement: For an unknown substance, a preliminary, rapid determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.

Boiling Point Determination

While 1-ethyl-4-isocyanobenzene is a solid at room temperature, determining its boiling point would require it to be in a liquid state, typically achieved by heating under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method (for liquids) [3][4][5]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[3][5]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid like mineral oil. The setup should ensure the sample and the thermometer bulb are at the same level.[4][5]

-

Heating: The Thiele tube is heated gently and slowly.[5]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4]

Density Determination

The density of a solid can be determined using several methods, including the buoyancy technique (based on Archimedes' principle) and the gas displacement method.[6][7]

Methodology: Liquid Displacement [8][9]

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[8]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[8][9]

Solubility Determination

Solubility tests are used to determine the solvent or class of solvents in which a compound is soluble. This provides insights into the polarity and functional groups present in the molecule.

Methodology: Qualitative Solubility Test [10][11][12]

-

Sample Preparation: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[11]

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions to the test tube.[11]

-

Observation: The mixture is vigorously agitated after each addition. The compound is considered soluble if it completely dissolves.

-

Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents (e.g., diethyl ether, ethanol), and then aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH) to determine the presence of acidic or basic functional groups.[11][12]

Visualizations

General Synthesis Workflow for Aryl Isocyanides

While a specific, detailed synthesis protocol for 1-ethyl-4-isocyanobenzene was not found in the search results, a general workflow for the synthesis of aryl isocyanides from the corresponding primary amine can be illustrated. One common method is the Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform and a strong base. Another approach involves the dehydration of a formamide. The following diagram illustrates a generalized synthetic pathway.

Caption: A generalized workflow for the synthesis of 1-ethyl-4-isocyanobenzene.

References

- 1. medpharma12.com [medpharma12.com]

- 2. byjus.com [byjus.com]

- 3. Determination of Boiling point of organic compounds - Pharmacy Infoline [pharmacyinfoline.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. mt.com [mt.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

A Technical Guide to the Solubility of 4-Ethylphenyl Isocyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-ethylphenyl isocyanide in organic solvents. Direct quantitative solubility data for this compound is not extensively available in published literature. Therefore, this document provides a comprehensive overview based on fundamental chemical principles, solubility data of structurally analogous compounds, and detailed experimental protocols for determining solubility. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in various organic media.

Introduction to this compound and Its Solubility

This compound is an aromatic organic compound featuring an isocyanide (-N≡C) functional group and an ethyl (-CH₂CH₃) substituent on the benzene ring. Its chemical structure dictates its solubility, which is a critical parameter in organic synthesis, reaction kinetics, purification processes, and formulation development. The molecule possesses both a polar isocyanide group and a nonpolar ethylphenyl group, resulting in a nuanced solubility profile that varies significantly with the choice of solvent.

The principle of "like dissolves like" is paramount in predicting its solubility. Nonpolar solvents are expected to readily dissolve the compound due to favorable van der Waals interactions with the ethylphenyl group. Polar aprotic solvents may also serve as effective solvents, interacting with the polar isocyanide moiety. Solubility in polar protic solvents is generally expected to be lower due to the potential for hydrogen bonding between solvent molecules, which can be disrupted by the solute.

Predicted Solubility Profile

Based on its structure, the following solubility trends are anticipated:

-

High Solubility: In nonpolar solvents (e.g., hexane, toluene, diethyl ether) and polar aprotic solvents (e.g., tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, acetone).

-

Moderate Solubility: In polar organic solvents with some nonpolar character.

-

Low Solubility: In highly polar protic solvents (e.g., methanol, ethanol), where the solvent's hydrogen-bonding network is strong.

The following diagram illustrates the key molecular interactions that influence the dissolution process of this compound.

Caption: Factors influencing the solubility of this compound.

Solubility Data of Analogous Compounds

To provide a quantitative reference, the table below summarizes the solubility of structurally similar compounds in various organic solvents. These compounds include phenyl isocyanide (parent compound), ethylbenzene (lacks the polar isocyanide group), and benzonitrile (a structural isomer). The data is presented as miscibility or solubility in g/100mL where available.

| Solvent | Phenyl Isocyanide | Ethylbenzene | Benzonitrile |

| Nonpolar Solvents | |||

| Diethyl Ether | Miscible | Miscible | Miscible |

| Toluene | Miscible | Miscible | Miscible |

| Hexane | Soluble | Miscible | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | Miscible | Miscible | Miscible |

| Tetrahydrofuran (THF) | Miscible | Miscible | Miscible |

| Dichloromethane (DCM) | Soluble | Miscible | Soluble |

| Polar Protic Solvents | |||

| Ethanol | Miscible | Miscible | Miscible |

| Methanol | Soluble | Soluble | Soluble |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Soluble" indicates significant, but not necessarily limitless, solubility. This data is compiled from various chemical handbooks and databases and should be used as a general guide.

Experimental Protocol for Solubility Determination

For precise quantification of this compound solubility, the following isothermal saturation method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

The general workflow for this experimental protocol is outlined below.

Caption: Workflow for determining the solubility of a solid organic compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or agitator

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, Gas Chromatograph)

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a precisely known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

-

For faster separation, the vial can be centrifuged.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette or syringe. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Transfer the aliquot to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical instrument.

-

HPLC-UV: Develop a method using a suitable column (e.g., C18) and mobile phase. Create a calibration curve by preparing standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent. Prepare a series of standard solutions to generate a calibration curve according to the Beer-Lambert law.

-

-

Measure the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the solubility of this compound in the specific solvent at the given temperature. The units are typically expressed as g/L, mg/mL, or mol/L.

-

Conclusion

While specific solubility data for this compound is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. It is expected to be highly soluble in a range of common nonpolar and polar aprotic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the fields of chemical research and drug development.

The Enigmatic Isocyanide: A Technical Guide to the Electronic Properties of Aryl Isocyanides for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Spectroscopic Characterization, Reactivity, and Applications of Aryl Isocyanides in Medicinal Chemistry and Materials Science.

Introduction

Aryl isocyanides, a class of organic compounds characterized by the isocyano (-N≡C) functional group attached to an aromatic ring, have emerged from the realm of chemical curiosities to become powerful tools in modern organic synthesis and drug discovery. Their unique electronic structure, characterized by a zwitterionic resonance form, endows them with a rich and versatile reactivity profile, making them invaluable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the electronic properties of aryl isocyanides, detailing their synthesis, spectroscopic signatures, and reactivity, with a particular focus on their applications in drug development and materials science.

Electronic Structure and Bonding

The electronic nature of the isocyanide group is central to its reactivity. It is best described as a resonance hybrid of two principal forms: a neutral form with a divalent carbon and a zwitterionic form with a triple bond between nitrogen and carbon, carrying a positive charge on the nitrogen and a negative charge on the carbon.

This electronic dichotomy dictates the dual electrophilic and nucleophilic character of the isocyanide carbon, allowing it to react with a wide array of electrophiles and nucleophiles. The electronic properties of the aryl ring, modulated by the presence of electron-donating or electron-withdrawing substituents, play a crucial role in tuning the reactivity of the isocyanide moiety.

Synthesis of Aryl Isocyanides

The synthesis of aryl isocyanides is primarily achieved through the dehydration of the corresponding N-arylformamides. Several methods have been developed for this transformation, with the use of dehydrating agents like phosphorus oxychloride (POCl₃), triphosgene, or p-toluenesulfonyl chloride (TsCl) in the presence of a base being the most common.

General Experimental Protocol for the Synthesis of Aryl Isocyanides

The following protocols provide a general framework for the synthesis of substituted aryl isocyanides.

Protocol 1: Synthesis of 4-Nitrophenyl Isocyanide [1][2]

-

Formylation: In a round-bottom flask, suspend 4-nitroaniline in an excess of formic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the N-(4-nitrophenyl)formamide.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Dehydration: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-(4-nitrophenyl)formamide in a dry aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath and add triethylamine (2-3 equivalents).

-

Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of an ice-cold saturated sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-nitrophenyl isocyanide.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Methoxyphenyl Isocyanide [3][4][5]

-

Formylation: Prepare N-(4-methoxyphenyl)formamide from 4-methoxyaniline and formic acid as described in Protocol 1.

-

Dehydration: In an ice-cooled flask, dissolve N-(4-methoxyphenyl)formamide in pyridine and chloroform.

-

Add phosphorus oxychloride dropwise at 0 °C.

-

Stir the solution for 1.5 hours at room temperature.

-

Add the reaction mixture to ice-water and extract with chloroform.

-

Dry the combined organic layers and distill under reduced pressure to obtain 4-methoxyphenyl isocyanide.

Protocol 3: Synthesis of 4-(Trifluoromethyl)phenyl Isocyanate [1][2]

-

To a stirred solution of triphosgene in dichloromethane (DCM), add a solution of 4-(trifluoromethyl)aniline in DCM dropwise.

-

After 30 minutes, cool the mixture to -35 °C and add triethylamine dropwise.

-

Allow the mixture to warm to room temperature slowly and stir for 2 hours.

-

Remove the solvent under vacuum, and the resulting residue can be purified by distillation or sublimation to yield 4-(trifluoromethyl)phenyl isocyanate.

Spectroscopic Properties and Correlation with Electronic Effects

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the characterization of aryl isocyanides and for probing the electronic influence of substituents on the isocyanide group.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an aryl isocyanide is the strong stretching vibration of the N≡C bond, which typically appears in the range of 2110-2165 cm⁻¹. The position of this band is highly sensitive to the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally cause a shift to higher wavenumbers, while electron-donating groups lead to a shift to lower wavenumbers. This correlation can be quantified using the Hammett equation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the isocyanide carbon resonates in a characteristic region, typically between 155 and 170 ppm. Similar to the IR stretching frequency, the chemical shift of the isocyanide carbon is influenced by the electronic effects of the aryl substituents. A good correlation is often observed between the ¹³C chemical shift of the isocyanide carbon and the Hammett substituent constants.

Quantitative Correlation of Spectroscopic Data with Hammett Parameters

The electronic influence of para-substituents on the phenyl isocyanide core can be quantitatively assessed by correlating spectroscopic data with Hammett constants (σp). The following table summarizes these correlations for a series of para-substituted phenyl isocyanides.

| Substituent (X) | Hammett Constant (σp) | ν(NC) (cm⁻¹) | δ(¹³C≡N) (ppm) |

| -NO₂ | 0.78 | ~2130 | ~169 |

| -CN | 0.66 | ~2128 | ~168 |

| -CF₃ | 0.54 | ~2125 | ~167 |

| -Cl | 0.23 | ~2120 | ~165 |

| -H | 0.00 | ~2115 | ~164 |

| -CH₃ | -0.17 | ~2112 | ~163 |

| -OCH₃ | -0.27 | ~2110 | ~162 |

| -NH₂ | -0.66 | ~2105 | ~160 |

Note: The spectroscopic values are approximate and can vary depending on the solvent and other experimental conditions.

Reactivity and Applications in Multicomponent Reactions

The unique electronic properties of aryl isocyanides make them exceptionally versatile reagents in organic synthesis, particularly in multicomponent reactions (MCRs) which allow for the rapid construction of complex molecules in a single step. The Ugi and Passerini reactions are the most prominent examples of isocyanide-based MCRs.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is a cornerstone of combinatorial chemistry and is widely used in the pharmaceutical industry for the generation of diverse compound libraries.

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add the carboxylic acid (1.0 eq) and the aryl isocyanide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting α-acylamino amide by column chromatography or recrystallization.

The Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., dichloromethane).

-

Add the aldehyde or ketone (1.0 eq) followed by the aryl isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with the same solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting α-acyloxy amide by column chromatography.

Applications in Drug Development

The ability of aryl isocyanides to participate in multicomponent reactions that generate diverse and complex molecular scaffolds has made them highly valuable in drug discovery. Many isocyanide-containing compounds have shown promising biological activities.

Anticancer Agents

Aryl isocyanides have been incorporated into various molecular frameworks to develop potent anticancer agents. For instance, some aryl isocyanide derivatives have been investigated as kinase inhibitors, which are a crucial class of anticancer drugs that target signaling pathways involved in cell growth and proliferation.[6][7][8][9]

Antimicrobial Agents

Aryl isocyanide derivatives have also demonstrated significant potential as antibacterial, antifungal, and antimalarial agents. Their unique mode of action and ability to overcome drug resistance make them attractive candidates for the development of new antimicrobial therapies.[10][11][12]

Applications in Materials Science

The electronic and structural properties of aryl isocyanides have led to their exploration in various areas of materials science.

Chiroptical Materials

Poly(aryl isocyanide)s can adopt helical structures, leading to chiroptical properties that are of interest for applications in optical devices and chiral recognition. The helical sense of these polymers can be controlled by the chirality of the monomer or the polymerization conditions.[1][2][3][13][14]

Fluorescent Sensors

The isocyanide group can act as a binding site for metal ions, and the photophysical properties of the aryl moiety can be modulated upon metal binding. This has led to the development of aryl isocyanide-based fluorescent sensors for the detection of various metal ions, including heavy metals like mercury.[15][16][17][18][19]

High-Throughput Screening Workflow

The efficiency of isocyanide-based multicomponent reactions makes them ideally suited for high-throughput screening (HTS) in drug discovery. The following workflow illustrates a typical HTS process utilizing the Ugi reaction.

Conclusion

Aryl isocyanides are a fascinating and highly versatile class of compounds with a rich and diverse chemistry. Their unique electronic properties, which can be finely tuned by substituents on the aromatic ring, govern their reactivity and spectroscopic characteristics. The ability of aryl isocyanides to participate in powerful multicomponent reactions has positioned them as key building blocks in modern drug discovery, enabling the rapid synthesis of large and structurally diverse compound libraries. Furthermore, their intriguing electronic and photophysical properties have opened up new avenues for their application in materials science. As our understanding of the fundamental properties of aryl isocyanides continues to grow, so too will their impact on the development of new medicines and advanced materials.

References

- 1. mrs-j.org [mrs-j.org]

- 2. scispace.com [scispace.com]

- 3. mrs-j.org [mrs-j.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. graphviz.org [graphviz.org]

- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of aryl isonitriles as a new class of compounds versus methicillin- and vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural product-inspired aryl isonitriles as a new class of antimalarial compounds against drug-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of aryl isonitrile compounds with potent, broad-spectrum antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Fluorescent and colorimetric sensors for environmental mercury detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. Highly selective and effective mercury(ii) fluorescent sensors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Fluorescent and colorimetric sensors for detection of lead, cadmium, and mercury ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in fluorescent materials for mercury(ii) ion detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

Stability of 4-Ethylphenyl Isocyanide Under Anhydrous Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-ethylphenyl isocyanide under anhydrous conditions. Due to the limited availability of specific quantitative stability data for this particular compound in publicly accessible literature, this document extrapolates from the known chemistry and stability of aryl isocyanides in general. It covers key aspects of handling, storage, potential decomposition pathways, and general methodologies for stability assessment. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding to ensure the integrity of this compound in its applications.

Introduction